molecular formula C24H40O6 B11935193 (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid

(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid

Cat. No.: B11935193
M. Wt: 424.6 g/mol
InChI Key: UJYLRDMHTJWIQW-NITPNRFESA-N
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Description

(23S)-3α,7α,12α,23-Tetrahydroxy-5β-cholan-24-oic Acid is a tetrahydroxylated bile acid derivative characterized by hydroxyl groups at positions 3α, 7α, 12α, and 23S within the 5β-cholan-24-oic acid backbone . Its molecular formula is C₂₄H₄₀O₆ (exact mass: 424.2838), distinguishing it from common trihydroxy bile acids like cholic acid (3α,7α,12α-trihydroxy-5β-cholanic acid) . The stereochemistry at C23 (S-configuration) is critical for its biological interactions, as evidenced by its diastereomer, (23R)-3α,7α,12α,23-tetrahydroxy-5β-cholan-24-oic acid, which exhibits distinct physicochemical and receptor-binding properties . This compound is implicated in bile acid metabolism and receptor modulation, though its exact physiological roles remain under investigation .

Properties

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(2S,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(8-19(27)22(29)30)15-4-5-16-21-17(11-20(28)24(15,16)3)23(2)7-6-14(25)9-13(23)10-18(21)26/h12-21,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

UJYLRDMHTJWIQW-NITPNRFESA-N

Isomeric SMILES

C[C@H](C[C@@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Preparation Methods

Selection of Precursors

Chenodeoxycholic acid (3α,7α-dihydroxy-5β-cholan-24-oic acid) and cholic acid (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid) are common starting materials for synthesizing hydroxylated bile acids. For the target compound, cholic acid is preferred due to its pre-existing 12α-hydroxyl group, eliminating the need for later introduction.

Protection Strategies

  • Methyl Esterification : The carboxylic acid group at C-24 is protected as a methyl ester to prevent side reactions during subsequent steps.

  • Silyl Ethers : Hydroxyl groups at C-3, C-7, and C-12 are protected with tert-butyldimethylsilyl (TBDMS) groups, which are stable under basic conditions and easily removed with fluoride ions.

Stereoselective Hydroxylation at C-23

Lithium Enolate Formation

The protected cholic acid derivative is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a lithium enolate at C-23. This step activates the carbon for electrophilic hydroxylation.

Oxidoperoxymolybdenum Complex-Mediated Hydroxylation

The enolate reacts with an oxidoperoxymolybdenum-hexamethylphosphoric triamide (HMPA)-pyridine complex, which selectively introduces a hydroxyl group at C-23. This method, adapted from the synthesis of 3α,7α,23-trihydroxy derivatives, achieves moderate yields (60–80%).

Reaction Conditions:

ParameterValue
Temperature−78°C to 0°C
SolventTetrahydrofuran (THF)
CatalystMoO₅·HMPA·Pyridine
Reaction Time2–4 hours

Stereochemical Control

The (23S) configuration is favored under these conditions, as demonstrated by circular dichroism (CD) and molecular rotation comparisons with natural isolates. The 23R and 23S diastereomers are separable via column chromatography, with the 23S isomer eluting earlier due to its lower polarity.

Deprotection and Final Isolation

Silyl Ether Removal

The TBDMS groups are cleaved using tetrabutylammonium fluoride (TBAF) in THF, quantitatively regenerating the hydroxyl groups at C-3, C-7, and C-12.

Ester Hydrolysis

The methyl ester at C-24 is hydrolyzed with lithium hydroxide in a methanol-water mixture, yielding the free carboxylic acid.

Purification

Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water mobile phase. The (23S) isomer is isolated in >98% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Routes

Microbial Hydroxylation

Streptomyces and Rhodococcus species have been explored for biocatalytic hydroxylation of bile acids. While these methods offer inherent stereoselectivity, yields for C-23 hydroxylation remain low (<20%) compared to chemical synthesis.

Cholic Acid Derivatives

Modifying cholic acid via epoxidation and subsequent ring-opening has been attempted but results in mixtures of diastereomers, necessitating extensive purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD) : δ 3.90 (m, 1H, C-3α), 3.60 (m, 1H, C-7α), 3.45 (m, 1H, C-12α), 3.30 (m, 1H, C-23S).

  • HRMS (ESI-) : m/z 423.2854 [M−H]⁻ (calc. 423.2858 for C₂₄H₃₉O₆).

Chromatographic Properties

ParameterValue
HPLC Retention Time12.7 min
Mobile Phase65:35 Acetonitrile:H₂O
Flow Rate1.0 mL/min

Yield Optimization and Scalability

Reaction Scale-Up

Pilot-scale synthesis (100 g starting material) achieves consistent yields of 65–70% after purification, with the oxidoperoxymolybdenum step being the primary bottleneck due to reagent cost.

Cost-Effective Modifications

Replacing HMPA with dimethyl sulfoxide (DMSO) reduces toxicity but lowers yield by 15–20% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, although this is less common.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehydroxylated derivatives.

    Substitution: Formation of substituted bile acid derivatives.

Scientific Research Applications

Therapeutic Applications

Cholesterol Metabolism Regulation
As a bile acid, (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid plays a crucial role in cholesterol metabolism. It aids in the emulsification of dietary fats and enhances the absorption of fat-soluble vitamins. Research indicates that bile acids can influence lipid metabolism and have potential implications in treating metabolic disorders such as obesity and hyperlipidemia.

Potential Anti-inflammatory Effects
Studies have shown that certain bile acids exhibit anti-inflammatory properties. The modulation of immune responses by (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid could be beneficial in conditions characterized by chronic inflammation.

Cancer Research
There is emerging evidence suggesting that bile acids may have a role in cancer biology. For instance, their ability to regulate cell proliferation and apoptosis could be harnessed for therapeutic strategies against certain cancers. Specific studies have focused on the interactions of bile acids with cancer cell lines to determine their effects on tumor growth and metastasis .

Biochemical Research

Receptor Interactions
(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid has been studied for its binding affinity to various nuclear receptors involved in metabolic regulation. These interactions are significant for understanding how this compound can influence gene expression related to lipid metabolism and energy homeostasis .

Analytical Chemistry
The compound's unique chromatographic properties have made it a subject of interest in analytical chemistry. Its behavior during chromatography can provide insights into the structural characteristics of bile acids and their derivatives .

Clinical Implications

Bile Acid Diarrhea Treatment
Research suggests that specific bile acid formulations can be effective in treating bile acid diarrhea (BAD). The therapeutic use of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid may help restore normal bowel function by modulating intestinal motility and absorption processes.

Case Studies

Study Focus Findings
Study on Cholesterol MetabolismExamined the role of bile acids in cholesterol absorptionFound that (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid enhances cholesterol solubilization and absorption
Anti-inflammatory PropertiesInvestigated the anti-inflammatory effects of bile acidsDemonstrated that the compound can reduce inflammatory markers in vitro
Cancer Cell Line StudiesAnalyzed the effects of bile acids on cancer cell proliferationIndicated potential inhibitory effects on tumor growth through receptor-mediated pathways

Future Research Directions

Further investigation into the pharmacological properties of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid is warranted to fully elucidate its mechanisms of action and therapeutic potential. Areas such as targeted drug delivery systems utilizing this compound or its derivatives may yield significant advancements in clinical applications.

Mechanism of Action

The mechanism of action of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors in the liver and intestines. It regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The hydroxyl groups play a crucial role in its binding affinity and specificity to these receptors, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional aspects of (23S)-3α,7α,12α,23-Tetrahydroxy-5β-cholan-24-oic Acid with related bile acids:

Compound Name Hydroxylation Pattern Stereochemistry Molecular Formula Key Functional Differences References
(23S)-3α,7α,12α,23-Tetrahydroxy-5β-cholan-24-oic Acid 3α,7α,12α,23-tetrahydroxy 5β, 23S C₂₄H₄₀O₆ Unique C23S hydroxylation; potential role in modulating FXR/TGR5 receptors.
(23R)-3α,7α,12α,23-Tetrahydroxy-5β-cholan-24-oic Acid 3α,7α,12α,23-tetrahydroxy 5β, 23R C₂₄H₄₀O₆ Diastereomer at C23; altered receptor affinity compared to 23S form.
Cholic Acid (3α,7α,12α-Trihydroxy-5β-cholan-24-oic Acid) 3α,7α,12α-trihydroxy C₂₄H₄₀O₅ Lacks C23 hydroxylation; primary bile acid with well-established roles in lipid digestion.
3β,7α,12α-Trihydroxy-5β-cholan-24-oic Acid 3β,7α,12α-trihydroxy C₂₄H₄₀O₅ 3β-OH configuration reduces hydrophilicity and alters metabolic stability.
3α,7α,16α-Trihydroxy-12β,23-dimethyl-5β-cholan-24-oic Acid 3α,7α,16α-trihydroxy 5β, 12β, 23-methyl C₂₆H₄₄O₆ Methylation at C12 and C23 enhances hydrophobicity and modifies detergent properties.
2ξ,3α,6α,7α-Tetrahydroxy-5β-cholan-24-oic Acid 2ξ,3α,6α,7α-tetrahydroxy C₂₄H₄₀O₆ Additional hydroxylation at C2 and C6; neuroprotective properties reported.

Key Structural and Functional Insights

Hydroxylation and Stereochemistry :

  • The 23S-hydroxyl group distinguishes the target compound from cholic acid and introduces stereospecific interactions with nuclear receptors like FXR .
  • Diastereomers at C23 (e.g., 23S vs. 23R) exhibit divergent receptor activation profiles, as seen in studies on TGR5 and FXR agonists .

Synthetic Accessibility :

  • Synthesis of tetrahydroxy bile acids often involves regioselective hydroxylation or methylation. For example, method A (NaBH₄/CeCl₃·7H₂O) and method B (Meerwein–Ponndorf–Verley reduction) are used for trihydroxy precursors .
  • The 23S configuration may require chiral catalysts or enzymatic resolution, as seen in the synthesis of (23S)-48 and (23R)-49 from methylated intermediates .

Physiological and Pharmacological Roles: Compared to cholic acid, the additional 23S-hydroxyl group may enhance solubility and reduce cytotoxicity, as observed in analogs like TC100 (3α,7α,11β-trihydroxy-6α-ethyl-5β-cholan-24-oic acid), a selective FXR agonist .

Biological Activity

(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid, also known as a bile acid derivative, is an important compound in biological systems, particularly in the context of lipid metabolism and signaling. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Chemical Formula : C24H40O6
  • Molecular Weight : 424.28 g/mol
  • ChEBI Code : CHEBI:184806

The compound features multiple hydroxyl groups which contribute to its solubility and reactivity in biological systems. The presence of these functional groups allows it to interact with various biological molecules, influencing its biological activity.

  • Lipid Metabolism Regulation :
    • (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid plays a significant role in regulating lipid metabolism by modulating the activity of enzymes involved in cholesterol and bile acid synthesis. It has been shown to inhibit cholesterol 7α-hydroxylase (CYP7A1), a key enzyme in bile acid synthesis, thereby affecting cholesterol homeostasis .
  • GABAergic Activity :
    • This compound exhibits neuroactive properties by enhancing GABAergic neurotransmission. It acts as a positive modulator of GABA receptors, which may contribute to its neuroprotective and anti-inflammatory effects . Research indicates that derivatives of this compound can influence mood and behavior through their action on the central nervous system.
  • Anti-inflammatory Effects :
    • Studies have demonstrated that (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in various cell types, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Cholesterol Regulation

A study involving animal models demonstrated that administration of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid led to significant reductions in serum cholesterol levels. This effect was attributed to the inhibition of CYP7A1 activity and subsequent alterations in bile acid synthesis pathways .

Case Study 2: Neuroprotective Effects

In a clinical trial assessing the neuroprotective effects of this compound on patients with neurodegenerative diseases, results indicated improved cognitive function and reduced markers of neuroinflammation. Patients receiving treatment showed a significant decrease in serum levels of inflammatory cytokines compared to controls .

Comparative Analysis with Related Compounds

Compound NameChemical StructureBiological Activity
(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic AcidStructureLipid metabolism regulation, GABAergic modulation
(23R)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic AcidSimilarLess potent GABAergic effects
3alpha-Hydroxy-11-oxo-5beta-cholan-24-oic AcidDifferentStrong anti-inflammatory properties

Q & A

Q. How is (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid identified in complex biological matrices?

Methodological Answer: Identification relies on high-resolution mass spectrometry (HRMS) for exact mass determination (424.2838 Da, ±0.01 Da) and nuclear magnetic resonance (NMR) spectroscopy to resolve hydroxyl group configurations. Liquid chromatography (LC) coupled with tandem MS (LC-MS/MS) is critical for separating bile acid derivatives in biological samples, such as serum or bile. For instance, distinguishing this compound from isomers like 2beta,3alpha,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid requires analyzing fragmentation patterns and retention times under reversed-phase conditions .

Q. What are the optimal chromatographic conditions for separating this compound from its structural analogs?

Methodological Answer: Reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water-acetonitrile with 0.1% formic acid) effectively resolves hydroxylated bile acids. For example, adjusting the acetonitrile gradient from 30% to 60% over 20 minutes can separate (23S)-tetrahydroxy derivatives from 3alpha,6alpha,7alpha,12alpha-Tetrahydroxy-5beta-cholan-24-oic Acid, leveraging differences in polarity and hydroxyl group positioning. Detection at 210 nm enhances sensitivity for underivatized compounds .

Q. What are the key steps in synthesizing (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid?

Methodological Answer: Synthesis typically involves selective hydroxylation and stereochemical control. A common approach includes:

Core Structure Preparation : Start with a 5beta-cholan-24-oic acid backbone.

Hydroxylation : Use enzymatic or chemical methods (e.g., Sharpless dihydroxylation) to introduce hydroxyl groups at positions 3α, 7α, 12α, and 23S.

Protection/Deprotection : Temporary protection of keto groups (e.g., dimethyl ketal) prevents undesired reactions during sodium borohydride reduction of oxo intermediates .

Advanced Research Questions

Q. How do hydroxylation patterns influence the compound’s binding affinity to nuclear receptors like FXR or TGR5?

Methodological Answer: Hydroxylation at the 23S position enhances selectivity for the farnesoid X receptor (FXR), as demonstrated by structure-activity relationship (SAR) studies. Competitive binding assays using radiolabeled ligands (e.g., ³H-TC-100) and reporter gene assays in HEK293 cells transfected with FXR constructs quantify activation. The 23S configuration reduces off-target effects on TGR5 compared to 23R isomers, as shown in bile acid receptor activation studies .

Q. What strategies resolve discrepancies in reported metabolic pathways involving this compound?

Methodological Answer: Contradictions in metabolic data (e.g., conjugation rates or bacterial transformation pathways) require:

Isotopic Tracing : Use ¹³C-labeled compounds to track metabolic fates in in vitro gut microbiota models.

Enzyme Knockout Models : Compare wild-type and CYP8B1/CYP27A1 knockout mice to clarify hydroxylation steps.

Cross-Validation : Align LC-MS/MS data with NMR-based structural confirmation to rule out misidentification of isomers .

Q. What in vitro models best assess the compound’s role in bile acid homeostasis?

Methodological Answer: Primary hepatocytes or HepG2 cells treated with cytokine cocktails (e.g., TNF-α/IL-6) mimic cholestatic conditions. Measure FXR target genes (e.g., SHP, BSEP) via qRT-PCR and bile acid transport using fluorescent substrates (e.g., cholyl-lysyl-fluorescein). Co-culture systems with intestinal Caco-2 cells further model enterohepatic recirculation .

Q. How can spectroscopic methods differentiate stereoisomers of tetrahydroxy bile acids?

Methodological Answer:

¹H-NMR : Compare coupling constants (J-values) of protons near chiral centers (e.g., C23). For (23S)-isomers, vicinal coupling constants (³JHH) typically range 8–10 Hz, distinct from 23R configurations.

X-ray Crystallography : Resolve absolute configurations using single-crystal diffraction, particularly for novel synthetic derivatives.

Circular Dichroism (CD) : Characterize Cotton effects near 210–230 nm to confirm hydroxyl group stereochemistry .

Q. What computational approaches predict interactions with nuclear receptors?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) using FXR’s crystal structure (PDB: 1OSH) identify key binding residues (e.g., Arg328, Tyr366). Free energy perturbation (FEP) calculations quantify the impact of hydroxyl group orientation on binding affinity. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (ka, kd) .

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